molecular formula C10H13NO B2985298 (S)-N-(1-phenylethyl)acetamide CAS No. 19144-86-6; 36283-44-0

(S)-N-(1-phenylethyl)acetamide

Cat. No.: B2985298
CAS No.: 19144-86-6; 36283-44-0
M. Wt: 163.22
InChI Key: PAVMRYVMZLANOQ-QMMMGPOBSA-N
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Description

(S)-N-(1-phenylethyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a chiral center bearing a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products formed during the reaction. The general reaction scheme is as follows:

(S)-1-phenylethylamine+Acetic anhydrideThis compound+Acetic acid\text{(S)-1-phenylethylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} (S)-1-phenylethylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or resolution techniques may be employed to ensure the enantiomeric purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

(S)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(1-phenylethyl)acetamide: The enantiomer of (S)-N-(1-phenylethyl)acetamide, with similar chemical properties but different biological activity.

    N-phenylethylacetamide: Lacks the chiral center, resulting in different stereochemical properties.

    1-phenylethylamine: The precursor to this compound, with different functional groups and reactivity.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940776
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19144-86-6
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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